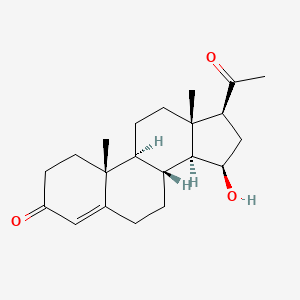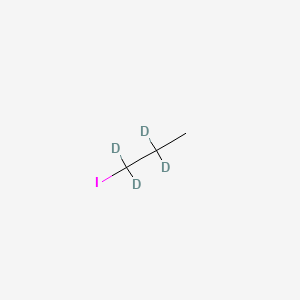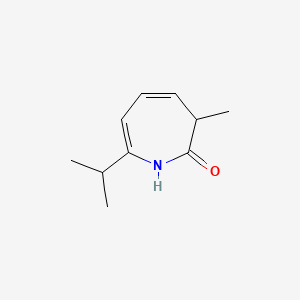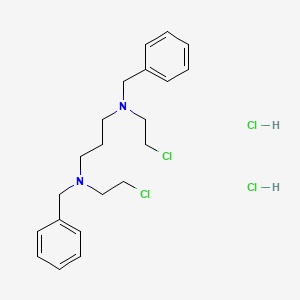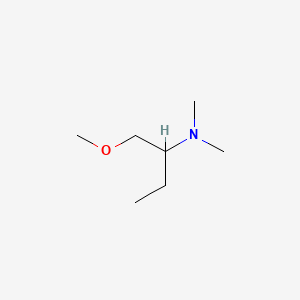
2-Butanamine, 1-methoxy-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-(methoxymethyl)propane-1-amine is an organic compound with the molecular formula C6H15NO It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a propane backbone with a methoxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1-(methoxymethyl)propane-1-amine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylpropylamine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-1-(methoxymethyl)propane-1-amine typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-1-(methoxymethyl)propane-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-(methoxymethyl)propane-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving amine receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1-(methoxymethyl)propane-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar in structure but lacks the methoxymethyl group.
N,N-Dimethyl-N-(3-aminopropyl)amine: Another related compound with a different substitution pattern.
N,N-Dimethyltrimethylenediamine: Shares the dimethylamino group but has a different backbone structure.
Uniqueness
N,N-Dimethyl-1-(methoxymethyl)propane-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and influences its behavior in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
1-methoxy-N,N-dimethylbutan-2-amine |
InChI |
InChI=1S/C7H17NO/c1-5-7(6-9-4)8(2)3/h7H,5-6H2,1-4H3 |
Clave InChI |
YABJQYZJFDJJSK-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


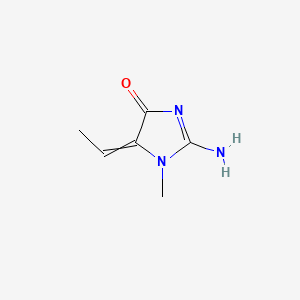
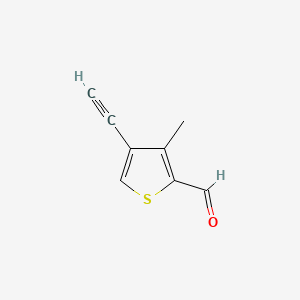
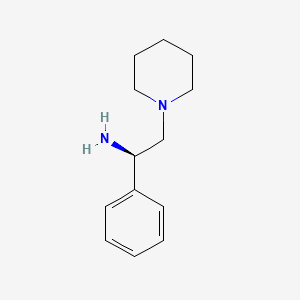
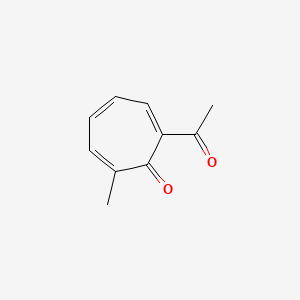
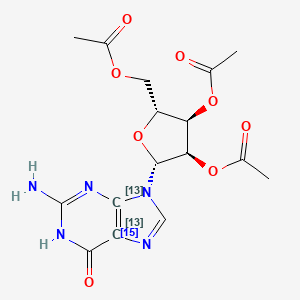
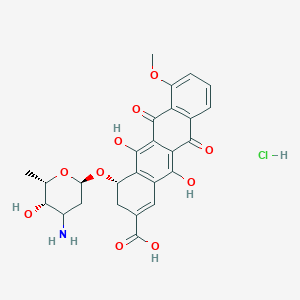
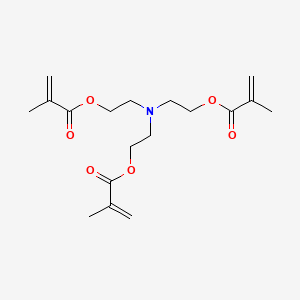
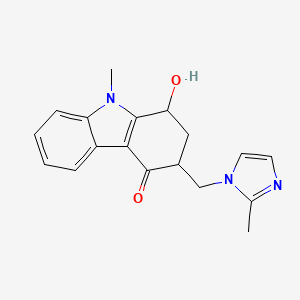
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
